rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans
CAS No.: 2694057-40-2
Cat. No.: VC11504310
Molecular Formula: C7H13ClF3N
Molecular Weight: 203.63 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2694057-40-2 |
|---|---|
| Molecular Formula | C7H13ClF3N |
| Molecular Weight | 203.63 g/mol |
| IUPAC Name | (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-3-1-2-4-6(5)11;/h5-6H,1-4,11H2;1H/t5-,6-;/m1./s1 |
| Standard InChI Key | SASXCISXVMPRCP-KGZKBUQUSA-N |
| Isomeric SMILES | C1CC[C@H]([C@@H](C1)C(F)(F)F)N.Cl |
| Canonical SMILES | C1CCC(C(C1)C(F)(F)F)N.Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride is C₇H₁₃ClF₃N, with a molecular weight of 203.63 g/mol. Its IUPAC name, (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, reflects the trans stereochemistry of the cyclohexane ring and the presence of a trifluoromethyl group at the C2 position. The hydrochloride salt enhances stability and solubility, making it suitable for experimental handling.
Stereochemical Configuration
The compound’s stereochemistry is critical to its biological and chemical behavior. The (1R,2R) configuration ensures that the amine and trifluoromethyl groups occupy trans positions on the cyclohexane ring, minimizing steric hindrance and optimizing electronic interactions. This spatial arrangement is corroborated by its isomeric SMILES string: C1CC[C@H]([C@@H](C1)C(F)(F)F)N.Cl.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Purity | ≥95% | |
| Melting Point | Not reported | – |
| Solubility | Soluble in polar solvents | |
| Lipophilicity (LogP) | Enhanced by CF₃ group |
The trifluoromethyl group significantly increases lipophilicity, which improves membrane permeability in biological systems.
Synthesis and Preparation
Optimization Challenges
Key challenges include maintaining stereochemical integrity during functionalization and minimizing racemization. Catalytic asymmetric hydrogenation has been proposed as a viable strategy for similar substrates .
Chemical Reactivity and Functionalization
The compound’s primary functional groups—the amine and trifluoromethyl moieties—dictate its reactivity:
Amine Group Reactivity
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Hydrogen Bonding: The primary amine participates in hydrogen bonding with biological targets, influencing enzyme inhibition or receptor modulation.
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Derivatization: Acylation or sulfonylation reactions (e.g., with sulfonyl chlorides) enable the creation of amides or sulfonamides for catalytic applications .
Trifluoromethyl Group Effects
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Electron-Withdrawing Nature: The -CF₃ group stabilizes adjacent carbocations and alters reaction kinetics in substitution reactions.
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Oxidative Stability: Resists degradation under oxidative conditions, making it suitable for harsh reaction environments .
Mechanism of Action in Biological Systems
The compound’s biological activity stems from dual interactions:
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Hydrogen Bonding: The amine group forms hydrogen bonds with enzymatic active sites, potentially inhibiting function.
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Lipophilicity Enhancement: The -CF₃ group facilitates passive diffusion across cell membranes, increasing bioavailability.
In vitro studies of analogous trans-cyclohexylamines demonstrate modulation of G-protein-coupled receptors (GPCRs) and ion channels, suggesting similar targets for this compound .
Applications in Scientific Research
Asymmetric Catalysis
Chiral cyclohexylamines serve as ligands or organocatalysts in enantioselective reactions. For example, trans-1,2-diaminocyclohexanes are effective in Michael-hemiacetalization reactions, achieving high enantiomeric excess (ee) .
Pharmaceutical Intermediates
The compound’s stereochemistry aligns with requirements for bioactive molecules. Evotec’s catalog highlights trans-cyclohexylamines as key intermediates in dermatological and central nervous system (CNS) drug candidates .
Comparative Advantages
| Compound | Application | Advantage Over Target Compound |
|---|---|---|
| trans-4-Aminocyclohexanemethanol | CNS drug synthesis | Higher water solubility |
| trans-2-[3-(CF₃)phenyl]cyclopropane | Enzyme inhibition | Smaller ring strain |
The target compound’s balance of lipophilicity and stereochemical rigidity positions it uniquely for membrane-bound targets .
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